An In-depth Technical Guide to the Physicochemical Properties of 5-Nitrooxindole
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitrooxindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrooxindole, a derivative of oxindole, serves as a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, featuring an aromatic nitro group, imparts unique electronic and chemical properties that make it a valuable starting material for the synthesis of various biologically active compounds. Understanding the fundamental physicochemical properties of 5-Nitrooxindole is paramount for its effective utilization in research and development, enabling predictions of its behavior in biological systems, guiding formulation strategies, and informing the design of novel derivatives with enhanced therapeutic potential. This document provides a comprehensive overview of its core physicochemical characteristics, supported by detailed experimental protocols and logical workflows.
Physicochemical Properties
The intrinsic properties of 5-Nitrooxindole dictate its behavior in various chemical and biological environments. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| IUPAC Name | 5-nitro-1,3-dihydroindol-2-one | [1] |
| Appearance | (Not explicitly found in search results) | |
| Melting Point | (Not explicitly found in search results) | |
| Solubility | (Not explicitly found in search results) | |
| logP (Octanol/Water Partition Coefficient) | (Not explicitly found in search results) | |
| pKa | (Not explicitly found in search results) |
Note: Specific experimental values for appearance, melting point, solubility, logP, and pKa for 5-Nitrooxindole were not available in the initial search results. These would typically be determined experimentally.
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of 5-Nitrooxindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[2][3]
¹H NMR Spectral Data (Predicted) (Specific experimental data for 5-Nitrooxindole was not found; typical chemical shift ranges are provided for a similar scaffold.)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (aromatic) | 7.0 - 8.5 | m | - |
| CH₂ | ~3.6 | s | - |
| NH | ~10.5 | br s | - |
¹³C NMR Spectral Data (Predicted) (Specific experimental data for 5-Nitrooxindole was not found; typical chemical shift ranges are provided.)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 175 - 180 |
| C-NO₂ | 140 - 150 |
| C (aromatic) | 110 - 145 |
| CH₂ | ~36 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups within the molecule.[4][5] The spectrum of 5-Nitrooxindole is expected to show characteristic absorption bands.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3200 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic, CH₂) | 2850 - 2960 | Medium |
| C=O Stretch (amide, lactam) | 1680 - 1720 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| N-O Stretch (nitro group, asymmetric) | 1500 - 1550 | Strong |
| N-O Stretch (nitro group, symmetric) | 1330 - 1370 | Strong |
Synthesis and Biological Context
5-Nitrooxindole is a key intermediate in the synthesis of more complex molecules. For instance, it is a precursor for producing 5-nitro-1H-indole-2,3-dione derivatives, which have been evaluated for their cytotoxic and antineoplastic activities.[6] Derivatives have been investigated for their potential to act as lethal mutagens against viruses by being incorporated into viral RNA by RNA-dependent RNA polymerases (RdRP), thereby inducing "error catastrophe".[7] The core oxindole structure is a privileged scaffold in drug discovery, and the introduction of a nitro group at the 5-position significantly influences its electronic properties and reactivity, making it a target for further chemical modification.[6][8]
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of 5-Nitrooxindole.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[9] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[9]
Methodology (Capillary Method):
-
Sample Preparation: Finely powder a small amount of dry 5-Nitrooxindole.[9] Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[10]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus (such as a Mel-Temp or Thiele tube).[9] If using a Thiele tube, attach the capillary to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[9]
-
Heating: Heat the apparatus rapidly at first to determine an approximate melting point.
-
Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat again, but slowly (at a rate of 1-2°C per minute) as the temperature approaches the approximate melting point.[9]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has liquefied (T₂). The melting point is reported as the range T₁ - T₂.
Solubility Determination
Solubility provides insight into a compound's polarity and is critical for designing appropriate solvents for reactions, purification, and formulation.[11] The "like dissolves like" principle is a key guideline, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[11]
Methodology (Qualitative):
-
Preparation: Place approximately 25 mg of 5-Nitrooxindole into a small test tube.[12]
-
Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, ethanol, acetone, diethyl ether, 5% NaOH, 5% HCl) in small portions.[12]
-
Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[12][13]
-
Observation: Observe whether the compound dissolves completely. If the compound dissolves, it is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble."[13]
-
Acid/Base Testing: For water-insoluble compounds, solubility in aqueous acid (5% HCl) suggests a basic functional group (e.g., an amine), while solubility in aqueous base (5% NaOH) indicates an acidic functional group.[14][15]
NMR Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise molecular structure.[16]
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of purified 5-Nitrooxindole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[16]
-
Filtering: To remove any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[17] The final solution height should be about 4-5 cm.[16][17]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Place the NMR tube in the spectrometer.[17] Acquire the ¹H spectrum first, followed by the ¹³C spectrum and other relevant experiments like DEPT-135 to determine carbon multiplicities (CH, CH₂, CH₃).[16]
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.
IR Spectroscopy
IR spectroscopy is used to confirm the presence of specific functional groups.
Methodology (Thin Solid Film):
-
Sample Preparation: Dissolve a small amount (~50 mg) of 5-Nitrooxindole in a few drops of a volatile solvent like acetone or methylene chloride.[18]
-
Film Deposition: Place one drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[18]
-
Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[18]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[18] The instrument measures the absorption of infrared radiation at different frequencies.[5]
-
Analysis: Analyze the resulting spectrum by identifying the characteristic absorption peaks corresponding to the functional groups present in 5-Nitrooxindole.
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for the synthesis and characterization of 5-Nitrooxindole.
Caption: Logical flow for determining the solubility class of an organic compound.
Caption: Logical relationships between NMR experiments and derived structural information.
References
- 1. 5-Nitro-2-oxindole | C8H6N2O3 | CID 230366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. amherst.edu [amherst.edu]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. youtube.com [youtube.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. scribd.com [scribd.com]
- 15. www1.udel.edu [www1.udel.edu]
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